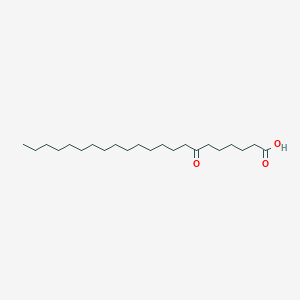
7-Oxodocosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxodocosanoic acid: is a long-chain oxo-fatty acid, specifically a derivative of docosanoic acid. It is characterized by the presence of a ketone group at the 7th carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 7-Oxodocosanoic acid typically involves the oxidation of docosanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to introduce the ketone functionality at the desired position .
Industrial Production Methods: : Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient conversion of docosanoic acid to this compound .
Chemical Reactions Analysis
Types of Reactions: : 7-Oxodocosanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : 7-Oxodocosanoic acid is used as a precursor in the synthesis of more complex molecules.
Biology: : In biological research, this compound is studied for its role in cellular signaling pathways. It is involved in the regulation of lipid metabolism and has potential implications in understanding metabolic disorders .
Medicine: : The compound is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases. Its derivatives have shown promise in modulating inflammatory responses .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in lubricants, surfactants, and other industrial applications .
Mechanism of Action
The mechanism by which 7-Oxodocosanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. It is known to modulate lipid metabolism by influencing key enzymes and receptors involved in fatty acid oxidation and synthesis. Additionally, it may interact with signaling pathways related to inflammation and cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
22-Oxodocosanoic acid: Another oxo-fatty acid with a ketone group at the 22nd carbon position.
Docosahexaenoic acid (DHA): A polyunsaturated fatty acid involved in anti-inflammatory and neuroprotective activities.
Uniqueness: : 7-Oxodocosanoic acid is unique due to its specific ketone functionality at the 7th carbon position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other docosanoids and oxo-fatty acids, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
95806-67-0 |
|---|---|
Molecular Formula |
C22H42O3 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
7-oxodocosanoic acid |
InChI |
InChI=1S/C22H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)19-16-14-17-20-22(24)25/h2-20H2,1H3,(H,24,25) |
InChI Key |
NELQBDVGHVTNJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
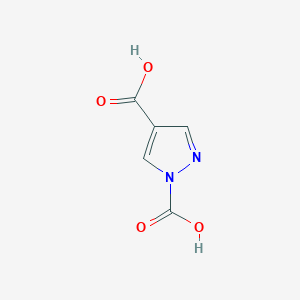
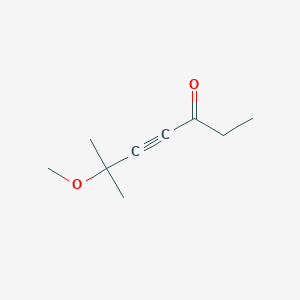


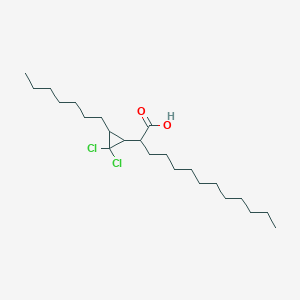

![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)
![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
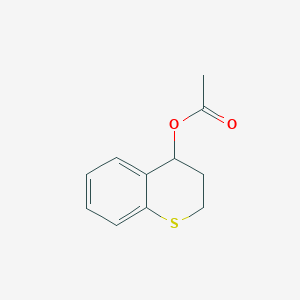
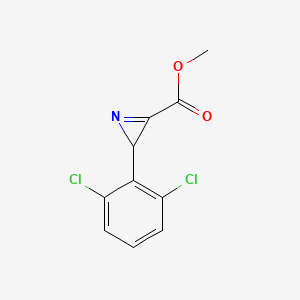

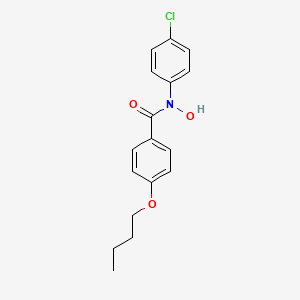
![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)
